7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
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Overview
Description
7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a chemical compound that belongs to the class of naphthopyran derivatives
Preparation Methods
The synthesis of 7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxy-1,4-naphthoquinone with appropriate aryl aldehydes under acidic conditions, followed by cyclization and chlorination steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and processes .
Comparison with Similar Compounds
7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one can be compared with other naphthopyran derivatives, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit biological activities and are used in medicinal chemistry for their potential therapeutic applications.
Naphtho[2,3-b]furan-4,9-diones: These compounds are synthesized via similar synthetic routes and have applications in materials science and organic electronics.
The uniqueness of this compound lies in its specific structural features and the presence of the chloro and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
923026-61-3 |
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Molecular Formula |
C19H13ClO2 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
7-chloro-5-phenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C19H13ClO2/c20-15-7-6-13-8-14-10-22-11-17(21)19(14)18(16(13)9-15)12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
NYSSSQCQSOAZTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)CO1)C(=C3C=C(C=CC3=C2)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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